3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione
Description
The compound 3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1λ⁶-thiolane-1,1-dione is a heterocyclic molecule featuring a pyrazole ring substituted with a benzoxazole moiety and a thiolane-1,1-dione group. Its structural complexity arises from the integration of three distinct heterocyclic systems:
- Benzoxazole: A fused aromatic ring system (benzene + oxazole) known for its electron-deficient properties and bioactivity in medicinal chemistry.
- Pyrazole: A five-membered di-nitrogen ring often used as a pharmacophore due to its hydrogen-bonding capacity and metabolic stability.
- Thiolane-1,1-dione: A sulfone-containing five-membered ring that enhances solubility and influences electronic properties.
Properties
IUPAC Name |
3-[4-(1,3-benzoxazol-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-21(19)6-5-11(9-21)17-8-10(7-15-17)14-16-12-3-1-2-4-13(12)20-14/h1-4,7-8,11H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTYNNODCNRUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=C(C=N2)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common method involves the initial formation of the benzoxazole ring through the cyclization of o-aminophenol with formic acid. The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones. These two rings are then coupled using appropriate linkers and reagents under controlled conditions to form the desired compound. The thiolane ring is introduced in the final step, often through a thiolation reaction followed by oxidation to form the dioxide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. Solvent selection and purification methods are also critical to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.
Reduction: The dioxide group can be reduced back to the thiolane ring.
Substitution: The benzoxazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dimethylformamide or ethanol .
Major Products
The major products formed from these reactions include sulfone derivatives from oxidation, thiolane derivatives from reduction, and various substituted benzoxazole and pyrazole derivatives from substitution reactions .
Scientific Research Applications
3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of 3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1λ⁶-thiolane-1,1-dione with key analogs based on substituents, molecular properties, and reported applications:
Key Observations:
The bromo substituent in enables cross-coupling reactions, making it a versatile synthetic intermediate.
Electronic and Solubility Profiles: The thiolane-1,1-dione moiety consistently improves aqueous solubility compared to non-sulfonated analogs. The discontinued amino-dimethylphenyl derivative () highlights the trade-off between aromatic bulk and solubility.
Structural Diversity :
- Piperazine-linked derivatives () exhibit extended conformational flexibility, which may aid in target binding for protease inhibition.
Research Findings and Challenges
- Methods like the Groebke–Blackburn–Bienaymé reaction (used in ) could be adapted for its synthesis.
- Limitations : Many analogs (e.g., ) face discontinuation due to poor pharmacokinetics, underscoring the need for balanced substituent design.
Biological Activity
3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H13N3O3S
- Molar Mass : 303.34 g/mol
- CAS Number : 321571-61-3
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit heparanase, an enzyme involved in tumor metastasis and angiogenesis. The inhibition of heparanase can lead to reduced tumor growth and spread, making it a candidate for cancer therapy .
- Antioxidant Activity : Compounds similar to 3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione exhibit radical scavenging properties, which can protect cells from oxidative stress and damage .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Biological Activity Data
| Activity Type | IC50 Value | Reference |
|---|---|---|
| Heparanase Inhibition | ~200 nM | |
| Antioxidant Activity | Not specified | |
| Anti-inflammatory | Not specified |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione:
- Study on Heparanase Inhibition : A series of benzoxazol derivatives were evaluated for their ability to inhibit heparanase. The most effective compounds demonstrated IC50 values around 200 nM, indicating that modifications in the benzoxazole structure can enhance inhibitory activity against this enzyme .
- Antioxidant Properties : Research on related pyrazole compounds has shown significant radical scavenging activity. This suggests that the presence of the pyrazole ring and thiolane moiety may contribute to antioxidant effects, which are crucial in preventing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
